molecular formula C13H11FN2O3 B12925947 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate

2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate

Cat. No.: B12925947
M. Wt: 262.24 g/mol
InChI Key: BRLJIAJEPAZVET-UHFFFAOYSA-N
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Description

2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate is a complex organic compound that features a unique combination of a fluorinated cyclohexadienone moiety and a pyrimidine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the fluorinated cyclohexadienone intermediate through a series of halogenation and oxidation reactions. This intermediate is then coupled with a pyrimidine carboxylate derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The fluorine atom and other functional groups can be substituted with other atoms or groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone-like structures. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorinated cyclohexadienone moiety can participate in redox reactions, while the pyrimidine carboxylate group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl benzoate
  • 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl acetate
  • 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl methacrylate

Uniqueness

Compared to similar compounds, 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate stands out due to its combination of a fluorinated cyclohexadienone and a pyrimidine carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11FN2O3

Molecular Weight

262.24 g/mol

IUPAC Name

2-(5-fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate

InChI

InChI=1S/C13H11FN2O3/c14-10-3-1-2-9(12(10)17)5-7-19-13(18)11-4-6-15-8-16-11/h1-4,6,8-9H,5,7H2

InChI Key

BRLJIAJEPAZVET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(=O)C(=C1)F)CCOC(=O)C2=NC=NC=C2

Origin of Product

United States

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